N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
CAS No.: 303016-15-1
Cat. No.: VC4787499
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303016-15-1 |
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Molecular Formula | C11H12N2O5S |
Molecular Weight | 284.29 |
IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |
Standard InChI | InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |
Standard InChI Key | UQCGCRFQAPOVEU-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Composition
The compound’s molecular formula is C₉H₈N₂O₄S, with a molecular weight of 228.2 g/mol. Key structural features include:
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Benzamide core: A benzene ring substituted with a nitro group at position 4 and an amide linkage.
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1,1-Dioxothiolan-3-yl group: A five-membered sulfur-containing ring with two ketone (C=O) groups at positions 1 and 1, forming a sulfone-like structure.
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₉H₈N₂O₄S | PubChem |
Molecular Weight | 228.2 g/mol | PubChem |
SMILES | C(=O)Nc1ccc(cc1)N+[O-].CC1S(=O)(=O)CC1 | PubChem |
InChI Key | [Generated from SMILES] | PubChem |
Synthetic Routes
The synthesis typically involves two stages:
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Nitrobenzamide Formation:
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Dioxothiolan Group Introduction:
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1,1-Dioxothiolan-3-amine (or its derivative) is coupled to the 4-nitrobenzamide via nucleophilic substitution or amide bond formation.
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Reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) may facilitate the reaction.
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Key Reaction Conditions:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.
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Catalysts: Dimethylformamide (DMF) as a catalyst in nitrobenzoic acid activation .
Functional Group Reactivity
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Nitro Group: Reducible to an amine (−NH₂) under catalytic hydrogenation.
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Amide Bond: Hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.
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Dioxothiolan Ring: Susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols) .
Comparative Analysis of Structural Analogues
Structural Variants and Bioactivity
Compound | Substituents | Biological Activity | Source |
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N-(1,1-Dioxothiolan-3-yl)-4-nitrobenzamide | Nitro at C4, dioxothiolan at N | Enzyme inhibition, potential anticancer | This study |
N-(1,1-Dioxothiolan-3-yl)-3-methylbenzamide | Methyl at C3, dioxothiolan at N | Anticancer (breast cancer) | |
N-(1,1-Dioxothiolan-3-yl)-4-chlorobenzamide | Chloro at C4, dioxothiolan at N | Antimicrobial activity |
Pharmacokinetic Considerations
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Solubility: Limited aqueous solubility due to nitro and dioxothiolan groups.
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Metabolic Stability: Susceptible to hepatic oxidation of the dioxothiolan ring .
Research Gaps and Future Directions
Unexplored Mechanisms
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Receptor Binding: No data on interactions with growth factor receptors (e.g., EGFR, VEGFR).
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Toxicity Profile: Acute and chronic toxicity studies remain unreported.
Structural Optimization
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Nitro Group Substitution: Replacement with halogens (e.g., Cl, Br) to enhance bioavailability.
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Dioxothiolan Modifications: Introduction of alkyl chains to improve lipophilicity.
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